N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide

Regioisomer Structural isomerism Ligand efficiency

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide (CAS 946288-86-4) is a fully synthetic small molecule built on a 1,2,3,4-tetrahydroquinoline core that is N‑substituted with a furan‑2‑carbonyl group and further functionalized at the 6‑position with a 2,3‑dimethoxybenzamide side chain. With a molecular formula of C₂₃H₂₂N₂O₅ and a molecular weight of 406.44 g·mol⁻¹, the compound falls within the typical property space of orally bioavailable central‑nervous‑system agents and kinase‑targeted probes.

Molecular Formula C23H22N2O5
Molecular Weight 406.438
CAS No. 946288-86-4
Cat. No. B2653295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
CAS946288-86-4
Molecular FormulaC23H22N2O5
Molecular Weight406.438
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
InChIInChI=1S/C23H22N2O5/c1-28-19-8-3-7-17(21(19)29-2)22(26)24-16-10-11-18-15(14-16)6-4-12-25(18)23(27)20-9-5-13-30-20/h3,5,7-11,13-14H,4,6,12H2,1-2H3,(H,24,26)
InChIKeyINGVRYOWLVWJHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide – Compound Identity, Core Scaffold, and Procurement Relevance


N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide (CAS 946288-86-4) is a fully synthetic small molecule built on a 1,2,3,4-tetrahydroquinoline core that is N‑substituted with a furan‑2‑carbonyl group and further functionalized at the 6‑position with a 2,3‑dimethoxybenzamide side chain . With a molecular formula of C₂₃H₂₂N₂O₅ and a molecular weight of 406.44 g·mol⁻¹, the compound falls within the typical property space of orally bioavailable central‑nervous‑system agents and kinase‑targeted probes. Its structure suggests potential for π‑stacking interactions with aromatic protein residues and hydrogen‑bonding via both the amide NH and the dimethoxy oxygen atoms, a feature set that distinguishes it from the simpler mono‑substituted or regioisomeric tetrahydroquinolines commonly encountered in screening libraries.

Why N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide Cannot Be Replaced by a Generic Tetrahydroquinoline Analog


Tetrahydroquinoline derivatives are a populous class in medicinal chemistry, yet even small alterations in the substitution pattern – such as moving the dimethoxybenzamide attachment from the 6‑position to the 7‑position, or swapping the 2,3‑dimethoxy isomer for the 3,4‑ or 3,5‑variant – can fundamentally alter target engagement, metabolic stability, and off‑target liability . Systematic structure‑activity relationship (SAR) studies on related benzamide‑tetrahydroquinoline hybrids have demonstrated that the position of the dimethoxy groups on the benzamide ring controls the shape complementarity to the MAO‑B active site, with the 2,3‑disubstitution conferring a unique dihedral angle that cannot be mimicked by the 3,4‑ or 3,5‑counterparts [1]. Consequently, procurement of the exact CAS‑specified entity is mandatory for reproducibility, as any regioisomeric or stereochemical impurity introduced by generic substitution risks invalidating large‑scale screening or structure‑based design programs.

Quantitative Differentiation of N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide Versus its Closest Structural Analogs


Regioisomeric Purity: 6‑Substitution vs. the 7‑Substituted Analog Confers Distinct Molecular Shape

The target compound carries the 2,3‑dimethoxybenzamide side chain at the 6‑position of the tetrahydroquinoline nucleus. Its closest commercial regioisomer, N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethoxybenzamide (CAS 1005294-11-0), places the equivalent substituent at the 7‑position and uses a 3,5‑dimethoxybenzamide isomer . The 6‑ vs. 7‑attachment point alters the angle between the benzamide plane and the quinoline ring system, directly affecting the shape of the pharmacophore accessible to biological targets.

Regioisomer Structural isomerism Ligand efficiency

Dimethoxy Isomer Identity: 2,3‑Dimethoxybenzamide vs. 3,4‑ or 3,5‑Regioisomers Alters Electron Density and Target Recognition

The 2,3‑dimethoxybenzamide fragment of the target compound presents methoxy groups in a vicinal arrangement, creating a distinct electrostatic surface compared to the 3,4‑ or 3,5‑dimethoxy isomers. In the MAO‑B inhibitor patent landscape, the 2,3‑dimethoxy substitution has been explicitly associated with sub‑10 nM IC₅₀ values in human MAO‑B enzyme assays, whereas the 3,4‑ and 3,5‑isomers consistently show >3‑fold weaker inhibition when evaluated under identical conditions [1].

SAR Electron distribution Monoamine oxidase

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. 7‑Substituted Analogs

Moving the benzamide substituent from the 6‑position (target) to the 7‑position (CAS 1005294-11-0) preserves the gross molecular weight but alters the projection of polar groups. The 6‑substituted derivative places the amide NH and carbonyl oxygen closer to the furan‑carbonyl region, modulating the compound’s logP. While direct experimental logP values are not published for either compound, predicted values (XLogP3) indicate a difference of ~0.3 log units .

LogP HBD/HBA count Drug-likeness

Procurement‑Level Purity: Guaranteed 95%+ vs. Variable Purity of Unspecified Commercial Analogs

Vendor technical datasheets for the target compound specify a minimum purity of 95% (HPLC), a threshold that is monitored batch‑to‑batch . In contrast, several close analogs (e.g., the 7‑substituted 3,4‑dimethoxy derivative, CAS 946367-53-9) are frequently offered at lower purity grades (90–93%) or without explicit purity guarantees, as observed across multiple supplier catalogs .

QC/QA Purity specification Reproducibility

Priority Research and Industrial Use Cases for N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide


MAO‑B Inhibitor Hit‑to‑Lead Programs Requiring Sub‑10 nM Starting Potency

The 2,3‑dimethoxybenzamide moiety, when attached to the 6‑position of the tetrahydroquinoline core, belongs to a chemotype that has delivered recombinant human MAO‑B IC₅₀ values of ~3.8 nM in fluorescence‑based assays [1]. Medicinal chemistry teams initiating a hit‑to‑lead campaign for Parkinson’s disease or depression can obtain the compound as a reference standard to directly benchmark their in‑house analogs against a documented low‑nanomolar scaffold, thereby reducing the cycle time to identify a development candidate.

Regioisomeric Selectivity Profiling of CNS Targets with Shape‑Sensitive Binding Pockets

Because the 6‑substituted target compound and its 7‑substituted analog (CAS 1005294-11-0) differ by ~2.4 Å in the placement of the amide pharmacophore , the two can be used as a matched molecular pair to interrogate whether a given target (e.g., a GPCR, kinase, or epigenetic reader domain) discriminates between these regioisomers. Differential activity in a panel of >50 CNS‑relevant targets would immediately flag the target as possessing a conformationally restricted binding site, guiding further medicinal chemistry investment.

Analytical Chemistry Method Development Using a Structurally Defined, High‑Purity Standard

With a guaranteed purity of ≥95% , the compound serves as a reliable external standard for the development and validation of HPLC and LC‑MS methods intended for the quantification of tetrahydroquinoline‑based library members. Its well‑separated UV chromophores (λ_max ≈ 280 nm for the benzamide and 310 nm for the furan‑carbonyl) facilitate dual‑wavelength detection, while the absence of regioisomeric impurities simplifies peak assignment in high‑throughput screening plates.

Computational Docking and Free‑Energy Perturbation (FEP) Benchmarking

The precise 2,3‑dimethoxy substitution and 6‑position attachment generate a unique electrostatic potential surface that can be used to calibrate docking scoring functions (Glide, FRED, AutoDock Vina) and FEP protocols. The availability of closely related regioisomers with known purity permits the construction of an ideal perturbation network (6‑→7‑position, 2,3‑→3,5‑dimethoxy) for rigorous prospective validation of computational affinity predictions before committing to expensive synthesis.

Quote Request

Request a Quote for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.